molecular formula C8H10N2O5S B13640215 2-Methoxy-5-nitrobenzenemethanesulfonamide CAS No. 502635-01-0

2-Methoxy-5-nitrobenzenemethanesulfonamide

Cat. No.: B13640215
CAS No.: 502635-01-0
M. Wt: 246.24 g/mol
InChI Key: JQSZVMOSWQREFM-UHFFFAOYSA-N
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Description

(2-methoxy-5-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O5S It is characterized by the presence of a methoxy group, a nitro group, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-5-nitrophenyl)methanesulfonamide typically involves the nitration of a methoxy-substituted benzene derivative followed by sulfonamide formation. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, which is then reacted with methanesulfonyl chloride to yield the desired product .

Industrial Production Methods

Industrial production methods for (2-methoxy-5-nitrophenyl)methanesulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of (2-methoxy-5-nitrophenyl)methanesulfonamide, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-methoxy-5-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methoxy-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonamide group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxy-4-nitrophenyl)methanesulfonamide
  • (2-methoxy-3-nitrophenyl)methanesulfonamide
  • (2-methoxy-5-nitrophenyl)ethanesulfonamide

Uniqueness

(2-methoxy-5-nitrophenyl)methanesulfonamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. The presence of both a methoxy and a nitro group on the benzene ring provides a unique combination of electronic effects that can be exploited in various applications .

Properties

CAS No.

502635-01-0

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

(2-methoxy-5-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C8H10N2O5S/c1-15-8-3-2-7(10(11)12)4-6(8)5-16(9,13)14/h2-4H,5H2,1H3,(H2,9,13,14)

InChI Key

JQSZVMOSWQREFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CS(=O)(=O)N

Origin of Product

United States

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